Positional Isomerism Drives 24-Fold Difference in DPPH Radical Scavenging Potency Between Isoferulic and Ferulic Acid Cores
The antioxidant potency of the isoferulic acid core is significantly weaker than that of its positional isomer ferulic acid in the DPPH assay. Isoferulic acid exhibited a DPPH IC₅₀ of 365.27 ± 24.96 µM, compared to 15.20 ± 4.61 µM for ferulic acid — a 24-fold difference in potency [1]. This demonstrates that the meta-OH / para-OCH₃ arrangement (isoferulate) is substantially less effective at donating hydrogen atoms to the DPPH radical than the para-OH / meta-OCH₃ arrangement (ferulate). In the ABTS assay, the difference narrowed considerably (84.73% vs 86.02% inhibition at 50 µM), indicating that the relative antioxidant performance is assay-dependent [1]. For the cinnamyl ester forms, a computational DFT study on ferulic acid ester derivatives concluded that the ester group does not greatly alter the intrinsic antioxidant capacity relative to the parent acid, suggesting that cinnamyl isoferulate likely retains similarly attenuated radical scavenging compared to cinnamyl ferulate [2].
| Evidence Dimension | DPPH radical scavenging (IC₅₀) |
|---|---|
| Target Compound Data | Isoferulic acid IC₅₀ = 365.27 ± 24.96 µM (parent acid of cinnamyl isoferulate) |
| Comparator Or Baseline | Ferulic acid IC₅₀ = 15.20 ± 4.61 µM (parent acid of cinnamyl ferulate) |
| Quantified Difference | ~24-fold weaker (ferulic acid is 24× more potent) |
| Conditions | DPPH assay; concentration of tested substances 50 µM; data from Scientific Reports 2022 Table 6 |
Why This Matters
Researchers screening for strong radical-scavenging antioxidants should preferentially select cinnamyl ferulate over cinnamyl isoferulate, while those investigating configuration-specific mechanisms or moderate antioxidant effects may find the isoferulate isomer more suitable.
- [1] Table 6. Sci. Rep. 2022, 12, 20830. DPPH/IC₅₀ and ABTS I% data for ferulic acid and isoferulic acid. View Source
- [2] Chen, J.; et al. Structure-antioxidant activity relationship of ferulic acid derivatives: Effect of ester groups at the end of the carbon side chain. LWT 2020, 120, 108932. View Source
